molecular formula C14H13N3O4S B14951201 N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14951201
M. Wt: 319.34 g/mol
InChI Key: WZTBLSGLOCVKDP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a benzoxadiazole ring, and a sulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. One common method involves the reaction of 4-ethoxyaniline with nitrous acid to form the corresponding diazonium salt, which is then reacted with a sulfonamide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative, while reduction of the sulfonamide group can yield an amine .

Scientific Research Applications

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe due to the benzoxadiazole ring’s ability to emit light upon excitation. In medicine, this compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development. Additionally, in the industrial sector, it is used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzoxadiazole ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions disrupt the normal function of the target molecule, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared to other similar compounds, such as N-(4-ethoxyphenyl)acetamide (phenacetin) and N-(4-ethoxyphenyl)imidazolidin-2-one. While all these compounds contain the ethoxyphenyl group, their differing functional groups (acetamide, imidazolidinone, and sulfonamide) result in distinct chemical properties and reactivities.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O4S/c1-2-20-11-8-6-10(7-9-11)17-22(18,19)13-5-3-4-12-14(13)16-21-15-12/h3-9,17H,2H2,1H3

InChI Key

WZTBLSGLOCVKDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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